BenchChemオンラインストアへようこそ!

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Chemical biology probe selection Epigenetics Phosphatase inhibition

This unsubstituted benzamide fragment (MW 290.32, C₁₇H₁₄N₄O) serves as a minimal-reference core for PKD/PPM1D inhibitor SAR. Use as baseline in broad-panel kinase screens or DSF/SPR validation of PPM1D probes. Confirm structural identity via ¹H NMR to ensure correct isomer. Contact suppliers for bulk/mg pricing.

Molecular Formula C17H14N4O
Molecular Weight 290.326
CAS No. 2097929-14-9
Cat. No. B2388758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide
CAS2097929-14-9
Molecular FormulaC17H14N4O
Molecular Weight290.326
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
InChIInChI=1S/C17H14N4O/c22-17(14-4-2-1-3-5-14)21-12-15-16(20-11-10-19-15)13-6-8-18-9-7-13/h1-11H,12H2,(H,21,22)
InChIKeyCVVTZEDHUGCKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide (CAS 2097929-14-9): Core Scaffold Identity and Procurement-Relevant Baseline


N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a synthetic small molecule (MW 290.32 g·mol⁻¹, C₁₇H₁₄N₄O) belonging to the pyrazine‑benzamide class. Its structure includes a pyrazine‑pyridine biheteroaryl core connected to a benzamide group via a methylene linker . This scaffold is recognized in patent literature as a privileged architecture for kinase and phosphatase inhibition, notably against Protein Kinase D (PKD) and the oncogenic phosphatase PPM1D (Wip1) [1]. The compound shares the molecular formula C₁₇H₁₄N₄O with the known histone demethylase inhibitor KDM4‑IN‑3 but differs fundamentally in atom‑connectivity, resulting in a distinct biological target profile .

Why Generic Substitution of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide with In‑Class Analogs Carries Scientific Risk


The pyrazine‑benzamide chemical space is highly sensitive to even single‑atom modifications. Compounds sharing the identical molecular formula C₁₇H₁₄N₄O can exhibit completely divergent target engagement: for example, KDM4‑IN‑3 (CAS 1068515‑53‑6) potently inhibits histone lysine demethylases , whereas N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is annotated in both patent and vendor catalogs as a ligand of the serine/threonine phosphatase PPM1D and/or protein kinase D [1]. Within the PKD inhibitor series, the simple benzamide derivative CRT5 (CRT0066051) shows low‑nanomolar IC₅₀ values (1–2 nM) across PKD isoforms , whereas the unsubstituted benzamide congener evaluated here is structurally a stripped‑down fragment that may exhibit different potency, selectivity, and pharmacokinetic properties. Consequently, substituting one compound for another — even a close structural neighbor — without quantitative side‑by‑side data risks invalidating biological conclusions and compromising experimental reproducibility.

Quantitative Differentiation Evidence for N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide (CAS 2097929-14-9)


Constitutional Isomer Discrimination: N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide vs. KDM4-IN-3 (CAS 1068515-53-6)

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide and KDM4-IN-3 are constitutional isomers (both C₁₇H₁₄N₄O, MW 290.32 g·mol⁻¹) but possess distinct atom connectivity. KDM4-IN-3 is a characterized inhibitor of the KDM4 (JMJD2) family of histone lysine demethylases, active in low‑micromolar cellular assays . In contrast, the target compound is annotated in the patent literature as a pyrazine benzamide scaffold for PKD inhibition [1] and is separately catalogued as a PPM1D phosphatase inhibitor . This isomer‑level divergence means that assays optimized for one isomer will not report on the biological activity of the other, making structural confirmation by NMR or LC‑MS essential before biological interpretation .

Chemical biology probe selection Epigenetics Phosphatase inhibition

Scaffold Comparison to the Optimized PKD Inhibitor CRT5 (CRT0066051): Fragment vs. Drug‑Like Tool Compound

CRT5 (CRT0066051), a pyrazine benzamide developed as a potent PKD inhibitor, displays IC₅₀ values of 1 nM (PKD1), 2 nM (PKD2), and 1.5 nM (PKD3) in enzymatic assays . N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide represents the unelaborated core of this chemotype: it lacks the 2,6‑difluoro substitution and the cyclopropanecarboxamide moiety present in CRT5. From a medicinal chemistry perspective, the target compound can be viewed as a fragment‑sized (MW 290.32) starting point with higher ligand efficiency potential but expectedly weaker absolute binding affinity than the optimized CRT5 scaffold [1]. No direct biochemical comparison between the two compounds has been disclosed in peer‑reviewed literature.

Kinase inhibitor screening Fragment-based drug discovery Chemical tool validation

Evidence Gap Analysis: Anti‑Tubercular Activity Reported for Structurally Related Pyrazine‑Benzamides But Not Explicitly for the Target Compound

A series of substituted‑N‑(6‑(4‑(pyrazine‑2‑carbonyl)piperazine‑1‑yl)pyridin‑3‑yl)benzamide derivatives, structurally related through their pyrazine‑benzamide motif, demonstrated anti‑tubercular activity against M. tuberculosis H37Ra with IC₅₀ values of 1.35–2.18 μM and IC₉₀ values of 3.73–40.32 μM in the Microplate Alamar Blue Assay (MABA) [1]. The target compound is described on some vendor sites as a building block for anti‑tubercular agent development; however, no MABA or MIC data specifically for N-{[3‑(pyridin‑4‑yl)pyrazin‑2‑yl]methyl}benzamide have been published in a peer‑reviewed journal. The class‑level inference suggests potential anti‑mycobacterial utility, but confirmatory data are absent.

Anti-tubercular drug discovery Mycobacterium tuberculosis Pyrazinamide analogs

Scaffold Uniqueness Within the Pyrazine‑Pyridine Biheteroaryl VEGFR‑2 Inhibitor Series

A seminal study on pyrazine‑pyridine biheteroaryls identified potent VEGFR‑2 inhibitors, with the lead compound (referred to as compound 15) exhibiting an IC₅₀ of 0.084 μM at VEGFR‑2 and modest selectivity over FGFR‑2 (IC₅₀ = 0.21 μM) [1]. The target compound contains the identical 3‑(pyridin‑4‑yl)pyrazine core motif but differs in its pendant benzamide group versus the elaborated biheteroaryl systems in the reference series. No VEGFR‑2 enzymatic or cellular data are disclosed for the target compound, positioning it as a minimalist scaffold for exploring the contribution of the unsubstituted benzamide moiety to kinase inhibition.

VEGFR-2 kinase inhibition Angiogenesis Kinase selectivity profiling

PPM1D Phosphatase Inhibitor Annotation and Comparator Context: CCT007093 and GSK2830371

The target compound is catalogued as a PPM1D inhibitor by specialty vendors . Established PPM1D inhibitors for comparison include CCT007093 (IC₅₀ = 8.4 μM in phosphatase assay) [1] and GSK2830371, an allosteric inhibitor that increases phosphorylation of PPM1D substrates and suppresses tumor growth in preclinical models [2]. No quantitative PPM1D inhibition data (IC₅₀, Kd, or cellular target engagement) have been published in the peer‑reviewed literature for N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide. The annotation provides a plausible target hypothesis, but its procurement for PPM1D‑focused studies must be accompanied by independent biochemical validation.

PPM1D (Wip1) phosphatase p53 signaling DNA damage response

Molecular Formula Isomerism as a Purity and Identity Quality Control Criterion

The molecular formula C₁₇H₁₄N₄O (MW 290.32 g·mol⁻¹) is shared by at least three commercially available compounds: N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide (CAS 2097929-14-9) , KDM4‑IN‑3 (CAS 1068515‑53‑6) , and ML198 (CAS 1380716‑06‑2, a glucocerebrosidase inhibitor) . Elemental analysis or mass spectrometry alone is therefore insufficient to confirm identity. Orthogonal techniques such as ¹H NMR (expected characteristic signals: pyridine α‑protons at ~8.6–8.8 ppm, pyrazine protons at ~8.4–8.6 ppm, benzamide NH at ~6.5–7.0 ppm, and methylene CH₂ at ~4.7–4.9 ppm) and HPLC retention‑time matching against an authenticated reference standard are required to distinguish the target compound from its isomers.

Compound quality control Analytical chemistry Procurement verification

Recommended Research and Industrial Application Scenarios for N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide (CAS 2097929-14-9)


Fragment‑Based Lead Generation Targeting Kinases or Phosphatases

The compound serves as a low‑molecular‑weight (290.32 Da) starting fragment for structure‑based drug design campaigns targeting kinases that recognize the pyrazine‑pyridine hinge‑binding motif [1] or phosphatases such as PPM1D . Its unelaborated benzamide moiety allows systematic vector exploration via parallel synthesis or structure‑guided elaboration, with the goal of improving binding affinity and selectivity beyond the baseline fragment. Procurement should include confirmation of structural identity by ¹H NMR to ensure the correct isomer is used .

Kinase Selectivity Profiling Panel Reference Compound

Given the established role of the 3‑(pyridin‑4‑yl)pyrazine core in kinase inhibition — as demonstrated for PKD (CRT5, IC₅₀ 1–2 nM) and VEGFR‑2 (compound 15, IC₅₀ 0.084 μM) [1] — the target compound can be included as a minimally substituted reference point in broad‑panel kinase selectivity screens. Comparing its activity profile against that of optimized analogs reveals which substitutions drive potency and selectivity gains, informing medicinal chemistry strategy.

Anti‑Tubercular Drug Discovery Starting Point

The pyrazine‑benzamide chemotype has demonstrated anti‑tubercular activity in the MABA assay (IC₅₀ 1.35–2.18 μM for related derivatives) [2]. The target compound can be evaluated in the same assay as a baseline fragment; any measured potency would justify synthetic expansion, while lack of activity would clarify the minimal pharmacophore requirements. Researchers should independently determine MIC and IC₅₀ values against M. tuberculosis H37Ra or H37Rv before drawing conclusions about anti‑tubercular potential.

Negative Control for PPM1D Inhibitor Tool Compound Validation

Because the compound is annotated as a PPM1D inhibitor but lacks published quantitative biochemical data, it can be used — after rigorous in‑house characterization — as a structurally matched negative control or as a weak‑affinity starting point in differential scanning fluorimetry (DSF) or surface plasmon resonance (SPR) assays aimed at validating more potent PPM1D probes such as GSK2830371 (allosteric, in vivo‑active) [3]. A measurable but weak affinity in such assays would confirm the relevance of the pyrazine‑benzamide scaffold for PPM1D engagement.

Quote Request

Request a Quote for N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.